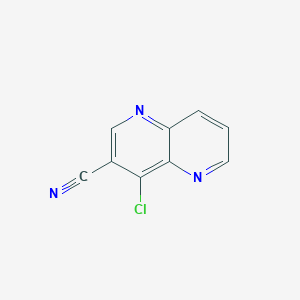

4-Chloro-1,5-naphthyridine-3-carbonitrile

Description

Overview of Naphthyridine Core Structures in Chemical Research

Naphthyridines are a class of heterocyclic aromatic compounds characterized by a molecular structure containing two fused pyridine (B92270) rings. These structures are nitrogen-containing heterocyclic analogs of naphthalene. chemsrc.com There are six possible isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms in the bicyclic framework: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). chemicalbook.com This structural diversity has made the naphthyridine core a subject of extensive research. These scaffolds are prevalent in many natural products and have been identified as privileged structures in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. mdpi.com

Importance of the 1,5-Naphthyridine (B1222797) Ring System in Heterocyclic Chemistry

Among the six isomers, the 1,5-naphthyridine ring system has garnered significant attention. chemicalbook.com Its unique electronic properties and rigid planar structure make it an important scaffold for the development of novel therapeutic agents and functional materials. cymitquimica.com120.27.244bldpharm.com The arrangement of nitrogen atoms in the 1,5-isomer influences its ability to act as a ligand for metal complexes and to participate in hydrogen bonding, which is crucial for molecular recognition and biological receptor binding. bldpharm.comrsc.org Numerous synthetic protocols, such as the Skraup and Friedländer reactions, have been developed and refined for the construction of this versatile scaffold, highlighting its fundamental role in synthetic organic chemistry. cymitquimica.com120.27.244

Rationale for Investigating 4-Chloro-1,5-naphthyridine-3-carbonitrile as a Key Chemical Entity

This compound is a derivative of the 1,5-naphthyridine core that is of particular interest to synthetic chemists. The rationale for its investigation stems from its nature as a highly versatile and reactive intermediate. The molecule possesses two key functional groups ripe for chemical modification:

A chloro group at the 4-position, which acts as a good leaving group in nucleophilic substitution reactions. nih.gov This allows for the introduction of a wide array of substituents, including amines, alcohols, and thiols, to generate diverse libraries of new compounds. nih.gov

A carbonitrile (cyano) group at the 3-position, which can be transformed into other functional groups such as carboxylic acids, amides, or amines through hydrolysis or reduction.

This dual functionality makes this compound a powerful building block for constructing more complex molecules with potential applications in medicinal chemistry and materials science.

Research Scope and Objectives Pertaining to this compound

The scope of this article is to provide a focused and comprehensive overview of this compound. The primary objectives are to:

Detail the established synthetic routes for its preparation.

Summarize its key physicochemical properties.

Discuss its chemical reactivity and potential for derivatization.

Describe its analytical and spectroscopic profile.

Explore its applications as a synthetic intermediate in various research areas.

This article will adhere strictly to these objectives, presenting scientifically accurate information based on available research literature.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,5-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3/c10-8-6(4-11)5-13-7-2-1-3-12-9(7)8/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJBQKHZRGKNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2N=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 1,5 Naphthyridine 3 Carbonitrile and Analogous Systems

Direct Synthetic Routes to 4-Chloro-1,5-naphthyridine-3-carbonitrile

The direct synthesis of this compound is typically achieved through the chlorination of a 4-hydroxy or 4-oxo precursor. This transformation is a critical step that introduces a reactive chloro group, enabling further functionalization.

The conversion of the precursor, 4-hydroxy-1,5-naphthyridine-3-carbonitrile (B8787382), to the target compound is effectively carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃). chemicalbook.com The optimization of this reaction is crucial for achieving a satisfactory yield and purity. A documented lab-scale procedure involves treating the hydroxy precursor with phosphorus oxychloride in the presence of a catalytic amount of an organic base like N,N-dimethylaniline. chemicalbook.com

The reaction is typically performed under reflux conditions to ensure completion. In one specific protocol, the precursor is refluxed for 2 hours under an inert argon atmosphere. chemicalbook.com The stoichiometry between the reagents is a key parameter; an excess of phosphorus oxychloride is used both as a reagent and a solvent. The N,N-dimethylaniline acts as a catalyst to facilitate the reaction. Following the reaction, a careful workup procedure involving quenching with ice water and extraction with a solvent like dichloromethane (B109758) is necessary to isolate the product. chemicalbook.com Purification is then commonly achieved through column chromatography. chemicalbook.com

| Reactant/Reagent | Molar Amount / Volume | Role | Reaction Condition | Yield |

|---|---|---|---|---|

| Intermediate 2-B (Precursor) | 9 mmol | Starting Material | Reflux, 2 hours, Argon atmosphere | 45% |

| Phosphorus oxychloride (POCl₃) | 7 mL | Chlorinating Agent & Solvent | ||

| N,N-dimethylaniline | 0.5 mmol | Catalyst |

While specific industrial-scale synthesis details for this compound are not extensively published, general principles of process chemistry and examples from analogous compounds offer insight into potential challenges and optimization strategies. The reported 45% yield for the chlorination step suggests significant room for improvement, which would be a primary focus in a scale-up campaign. chemicalbook.com

Yield Enhancement:

Chlorination Step: Optimization of the chlorination reaction could involve screening alternative chlorinating agents (e.g., oxalyl chloride, thionyl chloride), modifying the catalyst, or fine-tuning reaction temperature and time to minimize byproduct formation. Post-reaction workup and purification methods, such as crystallization instead of chromatography, would also be critical for large-scale production to enhance throughput and reduce solvent waste.

Scale-Up Considerations:

Safety and Reagent Handling: Phosphorus oxychloride is a highly reactive and corrosive substance, requiring specialized equipment and handling procedures for safe use on a large scale.

Green Chemistry Principles: Drawing from scalable syntheses of other naphthyridine isomers, the adoption of greener principles could be beneficial. For instance, a gram-scale synthesis of 1,8-naphthyridines was developed using water as a solvent and an inexpensive, biocompatible ionic liquid catalyst, achieving yields over 90% and simplifying product separation. nih.govacs.org Applying similar principles could make the process more environmentally friendly and cost-effective.

Precedent for Large-Scale Naphthyridine Synthesis: The feasibility of producing the 1,5-naphthyridine (B1222797) core on a large scale has been demonstrated. A multi-kilogram scale synthesis of a different 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivative has been reported, indicating that with proper process development, large quantities of these scaffolds can be manufactured. nih.gov

General Approaches to 1,5-Naphthyridine and Naphthyridine Carbonitrile Derivatives

The construction of the core 1,5-naphthyridine ring system relies on several classic cyclization reactions in heterocyclic chemistry. These methods form the foundation for producing the precursors needed for the final compound.

The formation of the fused pyridine (B92270) rings of the 1,5-naphthyridine system is typically achieved by building one ring onto a pre-existing pyridine ring. The Friedländer and Skraup syntheses are two of the most fundamental and widely used methods for this purpose. acs.orgacs.org

The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or nitrile). acs.org This reaction, catalyzed by either acid or base, is a versatile method for constructing quinoline (B57606) and naphthyridine systems. For the synthesis of 1,5-naphthyridine analogues, an appropriately substituted 3-aminopyridine-4-aldehyde or ketone would be the starting material.

Modified Friedländer reactions are common for producing functionalized naphthyridines. For example, benzo[b] nih.govresearchgate.netnaphthyridine derivatives can be prepared by reacting 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in the presence of sodium hydroxide (B78521) in ethanol. acs.org Recent advancements have focused on developing more environmentally friendly and efficient protocols. One such development for the synthesis of 1,8-naphthyridines demonstrated a gram-scale reaction in water using a biocompatible ionic liquid as a catalyst, achieving excellent yields and avoiding harsh organic solvents and metal catalysts. nih.gov

The Skraup synthesis is one of the oldest and most direct methods for creating the quinoline ring system, which has been successfully adapted for naphthyridines. The first reported synthesis of the parent 1,5-naphthyridine heterocycle was achieved by applying the Skraup reaction to 3-aminopyridine (B143674). nih.gov The classic reaction involves heating an aromatic amine (in this case, 3-aminopyridine) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).

Cyclization Reactions in 1,5-Naphthyridine Scaffold Construction

Gould-Jacobs Reaction and its Extension for Naphthyridinecarbonitrile Synthesis

The Gould-Jacobs reaction is a well-established method for the synthesis of quinolines and has been effectively adapted for the preparation of 1,5-naphthyridine derivatives. wikipedia.org The traditional reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org For the synthesis of 1,5-naphthyridines, a 3-aminopyridine is used as the starting amine. mdpi.com

A significant extension of this methodology allows for the direct incorporation of a nitrile group, which is a key feature of the target compound. This is achieved by employing reagents such as methyl-2-cyano-3-methoxybut-2-enoate in place of the typical ethoxymethylene malonate. mdpi.comnih.gov This modified approach provides a direct route to 1,5-naphthyridinecarbonitrile derivatives. mdpi.comnih.gov The reaction proceeds through the initial condensation of the 3-aminopyridine with the cyanobutenoate, followed by a thermal cyclization to yield the 4-hydroxy- ekb.egacs.orgnaphthyridine-3-carbonitrile. Subsequent chlorination, for instance using phosphorus oxychloride, can then be employed to produce the final this compound. nih.govchemicalbook.com

Table 1: Examples of Gould-Jacobs Reaction for Naphthyridine Synthesis

| Starting Amine | Reagent | Product | Reference |

| 3-Aminopyridine | Diethyl methylenemalonate | 4-Hydroxy-1,5-naphthyridine | mdpi.com |

| 3-Aminopyridine derivatives | Methyl-2-cyano-3-methoxybut-2-enoate | 1,5-Naphthyridinecarbonitrile derivatives | mdpi.comnih.gov |

| Substituted 3-aminopyridines | Diethyl ethoxymethylenemalonate | Substituted 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid esters | mdpi.com |

Vilsmeier-Haack Cyclization for Related Naphthyridine Carbaldehyde Precursors

The Vilsmeier-Haack reaction is a powerful formylation method used to introduce an aldehyde group onto electron-rich aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org The Vilsmeier reagent, typically a chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. wikipedia.org

In the context of naphthyridine synthesis, the Vilsmeier-Haack reaction can be employed to create naphthyridine carbaldehyde precursors. For instance, an appropriately substituted aminopyridine derivative can undergo cyclization and subsequent formylation under Vilsmeier-Haack conditions to yield a naphthyridine carbaldehyde. These carbaldehydes are versatile intermediates that can be further elaborated. For example, the aldehyde can be converted to a nitrile group through various standard organic transformations, thus providing an alternative route to compounds like this compound. The reaction is also known to facilitate cyclization in certain systems, leading directly to formylated heterocyclic products. ijpcbs.com

Electrocyclic Ring Closure Mechanisms in Naphthyridine Formation

Electrocyclic reactions, a class of pericyclic reactions, play a crucial role in the formation of ring systems. wikipedia.org In the synthesis of 1,5-naphthyridines, electrocyclic ring closure is a key mechanistic step in certain synthetic routes. nih.gov One such pathway involves the formation of a 3-azatriene intermediate. nih.gov

This intermediate can be generated from the reaction of N-(3-pyridyl)aldimines with alkynes in the presence of a Lewis acid. nih.gov The presence of the nitrogen atom in the pyridine ring influences the electronic distribution, facilitating the formation of the 3-azatriene. This intermediate then undergoes a 6π electrocyclic ring closure to form the dihydronaphthyridine ring system. nih.govmasterorganicchemistry.com Subsequent aromatization leads to the final 1,5-naphthyridine product. The stereochemical outcome of the ring closure is governed by the principles of orbital symmetry, typically proceeding in a disrotatory fashion for a thermal 6π electron system. masterorganicchemistry.comlibretexts.org

Cycloaddition Reactions (e.g., Povarov-Type [4+2]-Cycloadditions, Aza-Diels-Alder Reactions)

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of heterocyclic systems, including the naphthyridine framework. The aza-Diels-Alder reaction, where a nitrogen atom is part of the diene or dienophile, is particularly relevant. wikipedia.orgrsc.org

The Povarov reaction, a type of aza-Diels-Alder reaction, involves the [4+2] cycloaddition of an imine with an electron-rich alkene. wikipedia.org This reaction has been successfully applied to the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. mdpi.com In this context, an imine derived from a 3-aminopyridine acts as the aza-diene component, which reacts with a suitable dienophile. These reactions can be promoted by Lewis acids and often proceed with high regio- and stereoselectivity. mdpi.comnih.gov The resulting tetrahydro-naphthyridine can then be aromatized to yield the fully unsaturated naphthyridine ring system.

Table 2: Examples of Cycloaddition Reactions in Naphthyridine Synthesis

| Reaction Type | Reactants | Product | Reference |

| Aza-Diels-Alder (Povarov) | N-(3-pyridyl) aldimines + Indene | Tetracyclic tetrahydro ekb.egacs.orgnaphthyridines | nih.gov |

| Aza-Diels-Alder (Povarov) | Aromatic amines + α-ketoaldehydes + α,β-unsaturated dimethylhydrazones | 1,2,3,4-Tetrahydro-1,5-naphthyridines | nih.gov |

| [4+2] Cycloaddition | N-(3-pyridyl)aldimines + Acetylenes | 1,5-Naphthyridines (via electrocyclic ring closure) | nih.gov |

Multi-component Reaction Strategies for Naphthyridine Framework Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. acs.org MCRs are advantageous due to their operational simplicity, reduction of waste, and the ability to rapidly generate molecular diversity. tandfonline.com

Several MCR strategies have been developed for the synthesis of various naphthyridine isomers. For example, a three-component reaction of an aldehyde, an amine, and a suitable C-H acid can lead to the formation of dihydro-naphthyridinones, which can be subsequently oxidized to the corresponding naphthyridones. acs.org Another example involves the one-pot, three-component condensation of salicylaldehyde (B1680747) derivatives, a malononitrile (B47326) dimer, and an active methylene (B1212753) compound to produce chromeno nih.govekb.egnaphthyridine derivatives. rsc.org These MCRs often proceed with high atom economy and can be catalyzed by various agents or even proceed under catalyst-free conditions. rsc.orgrsc.org

Tandem Reaction Sequences (e.g., Nitrile Hydration/Cyclization in Related Systems)

Tandem reactions, also known as domino or cascade reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency and sustainability.

While a direct tandem nitrile hydration/cyclization for the synthesis of this compound is not extensively reported, the principle is relevant to the synthesis of related heterocyclic systems. The hydration of a nitrile group to an amide is a well-established transformation that can be catalyzed by various transition metal complexes, such as those based on ruthenium or rhodium. mdpi.comorganic-chemistry.orgrsc.org In a hypothetical tandem sequence, a precursor molecule containing both a nitrile and a suitably positioned reactive group could first undergo hydration to the amide. This newly formed amide could then participate in an intramolecular cyclization to form the naphthyridine ring. Such a strategy would be an elegant way to construct the heterocyclic core and introduce the desired functionality in a single, efficient step.

Green Chemistry Principles in Naphthyridine Synthesis (e.g., catalyst-free approaches in related carbonitriles)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like naphthyridines.

Key green chemistry approaches in naphthyridine synthesis include the use of environmentally benign solvents (such as water or polyethylene (B3416737) glycol), catalyst-free conditions, and energy-efficient methods like microwave irradiation. rsc.orgderpharmachemica.com For instance, catalyst-free, one-pot, multi-component reactions have been developed for the synthesis of novel chromeno nih.govekb.egnaphthyridine derivatives in PEG-400, with water as the only byproduct. rsc.org Similarly, a three-component domino reaction for the synthesis of functionalized ekb.egtandfonline.comnaphthyridine derivatives has been reported to proceed under catalyst-free conditions in ethanol. rsc.org Microwave-assisted synthesis has also been shown to be an effective and environmentally friendly method for the preparation of 2,6-naphthyridines, often leading to excellent yields in shorter reaction times compared to conventional heating. derpharmachemica.com The development of such green synthetic routes is crucial for the sustainable production of these important heterocyclic compounds.

Chemical Transformations and Derivatization Strategies of 4 Chloro 1,5 Naphthyridine 3 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chlorine Center

The electron-deficient nature of the 1,5-naphthyridine (B1222797) ring system facilitates nucleophilic aromatic substitution at the C4-position. The chlorine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles.

Amination Reactions Leading to Substituted 4-Amino-1,5-naphthyridine Derivatives

The direct displacement of the C4-chlorine by amine nucleophiles is a widely used method to generate a diverse library of 4-amino-1,5-naphthyridine derivatives. This transformation can be achieved by reacting 4-chloro-1,5-naphthyridines with various primary or secondary amines. nih.gov For instance, the reaction of 4-chloro-1,5-naphthyridine (B1297630) with 3-(2-nitro-1-imidazolyl)-propylamine has been reported to yield the corresponding 4-amino derivative. nih.gov Similarly, direct amination has been employed to synthesize intermediates for pharmacologically active ligands. nih.gov The reaction with ammonium (B1175870) hydroxide (B78521) in a sealed tube at elevated temperatures can also be used to introduce a primary amino group. nih.gov

Table 1: Examples of Amination Reactions on the 4-Chloro-1,5-naphthyridine Scaffold Note: The following examples utilize 4-chloro-1,5-naphthyridine as a substrate, which is expected to have similar reactivity to the 3-carbonitrile derivative.

| Nucleophile | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-(2-nitro-1-imidazolyl)-propylamine | N/A | 4-(3-(2-nitro-1H-imidazol-1-yl)propylamino)-1,5-naphthyridine | nih.gov |

| N-(3-aminobenzyl)-N-ethylacetamide | N/A | Intermediate for ligand SB-334867 | nih.gov |

| Ammonium hydroxide | Sealed tube, 140 °C | 4-Amino-1,5-naphthyridine | nih.gov |

| 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione | Sodium hydride | 4-((5-isoindoline-1,3-dione)-2-methyl-2-pentyl)amino-1,5-naphthyridine | nih.gov |

Displacement with Oxygen, Sulfur, and Other Heteroatom Nucleophiles

The chlorine atom at the C4-position can also be displaced by oxygen and sulfur-based nucleophiles to afford the corresponding ethers and thioethers. These reactions typically proceed under basic conditions. For example, treatment of 4-chloro-1,5-naphthyridines with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of 4-methoxy-1,5-naphthyridine (B15072162) derivatives. nih.gov

Thioether derivatives have been synthesized by reacting 4-chloro-1,5-naphthyridine with various thiols in the presence of a base like sodium hydride. nih.gov This strategy has been used to prepare methylsulfanyl, tert-butylsulfanyl, and 4-methoxybenzyl-sulfanyl derivatives, which can serve as precursors for more complex ligands. nih.gov

Table 2: Displacement of Chlorine with O and S Nucleophiles on the 4-Chloro-1,5-naphthyridine Scaffold Note: The substrate in these examples is 4-chloro-1,5-naphthyridine, which serves as a model for the reactivity of the 3-carbonitrile derivative.

| Nucleophile | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Sodium methanethiol | Sodium hydride | 4-(Methylsulfanyl)-1,5-naphthyridine | nih.gov |

| 2-Methylpropane-2-thiol | N/A | 4-(tert-Butylsulfanyl)-1,5-naphthyridine | nih.gov |

| 4-Methoxybenzyl-mercaptan | N/A | 4-((4-Methoxybenzyl)sulfanyl)-1,5-naphthyridine | nih.gov |

| Sodium methoxide | Methanol, heat | 4-Methoxy-1,5-naphthyridine | nih.gov |

Cross-Coupling Methodologies for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of 4-chloro-1,5-naphthyridine-3-carbonitrile, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These methodologies offer a broad scope and functional group tolerance, allowing for the introduction of diverse substituents at the C4-position.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Negishi, Stille Reactions)

The Suzuki, Stille, and Negishi reactions are prominent examples of palladium-catalyzed cross-couplings that have been applied to the 1,5-naphthyridine scaffold. nih.gov

The Suzuki reaction , which couples organoboron compounds with organic halides, has been used for the synthesis of 2-aryl-1,5-naphthyridines and can be applied to the C4-position. nih.gov

The Stille reaction utilizes organotin reagents and has been employed to couple 4-chloro-1,5-naphthyridine with other heterocycles, such as 2-(tributylstannyl)pyridine, to create bipyridyl-type ligands. nih.gov This reaction is also applicable for the synthesis of polymers incorporating the 1,5-naphthyridine unit. nih.gov

The Negishi reaction , involving organozinc reagents, has been successfully used to prepare 4-substituted 1,5-naphthyridines. For instance, a Negishi cross-coupling of a 4-substituted 1,5-naphthyridine with ethyl 3-iodobenzoate (B1234465) has been reported to proceed in good yield. nih.gov

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions on the 4-Chloro-1,5-naphthyridine Scaffold Note: The following examples illustrate the reactivity of the 4-chloro-1,5-naphthyridine core in various cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Stille | 2-(Tributylstannyl)pyridine | N/A | 4-(Pyridin-2-yl)-1,5-naphthyridine | nih.gov |

| Negishi | Ethyl 3-iodobenzoate | TMPMgCl·LiCl | Ethyl 3-(1,5-naphthyridin-4-yl)benzoate | nih.gov |

| Suzuki | (4-Aryl)boronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 4-Aryl-1,5-naphthyridine | nih.gov |

Buchwald-Hartwig Amination and Related Aminations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly versatile and can be used to couple aryl halides with a wide range of amines. While direct SNAr amination is effective, the Buchwald-Hartwig amination provides an alternative and often milder route for C-N bond formation, particularly with less nucleophilic amines. For the related 2-chloro-1,5-naphthyridine (B1368886) system, Buchwald-Hartwig amination using a palladium catalyst and a phosphine (B1218219) ligand like XantPhos has been successfully employed to introduce various amines. nih.gov It is anticipated that this methodology is also applicable to this compound.

Cyanation Reactions for Diverse Nitrile Functionalization

While the target molecule already possesses a nitrile group at the C3-position, the term "cyanation" in this context can refer to the modification of the existing nitrile. The nitrile group is a versatile functional group that can undergo various transformations. libretexts.orgebsco.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, passing through an amide intermediate. libretexts.orgebsco.comlibretexts.org This would yield 4-chloro-1,5-naphthyridine-3-carboxylic acid, a valuable intermediate for further derivatization, such as amide coupling reactions.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). ebsco.comlibretexts.org This introduces a flexible linker at the C3-position.

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile carbon to form ketones after hydrolytic workup. libretexts.orglibretexts.org This allows for the introduction of various alkyl or aryl ketone moieties at the C3-position.

These transformations of the nitrile group significantly expand the range of accessible derivatives from the this compound starting material, complementing the derivatization strategies at the C4-position.

Functional Group Transformations Involving the Nitrile Moiety

The nitrile group in this compound is a versatile functional handle that can be converted into several other important chemical moieties, such as carboxylic acids, amides, amines, and aldehydes. These transformations provide critical pathways for diversifying the core structure and introducing new properties.

Hydrolysis and Amidation Reactions

The cyano group (-C≡N) of this compound can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. libretexts.org

Acid-Catalyzed Hydrolysis : Treatment with a strong acid, such as aqueous sulfuric acid, protonates the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water. The initial product is the primary amide, which can be isolated under controlled conditions. Prolonged reaction times or harsher conditions will lead to further hydrolysis of the amide to the corresponding carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis : In the presence of a strong base like sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. This process, typically requiring heat, also proceeds through an amide intermediate to ultimately form the carboxylate salt, which upon acidic workup yields the carboxylic acid. libretexts.org

These reactions are fundamental for converting the nitrile into functional groups capable of further elaboration, for instance, through amide coupling reactions. nih.gov

Table 1: Hydrolysis and Amidation Products | Starting Material | Reagents and Conditions | Product | Product Name | | :--- | :--- | :--- | :--- | | this compound | H₂SO₄ (aq), Δ | 4-Chloro-1,5-naphthyridine-3-carboxamide | | this compound | H₂SO₄ (aq), prolonged Δ or NaOH (aq), Δ then H₃O⁺ | 4-Chloro-1,5-naphthyridine-3-carboxylic acid |

Reduction to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. These transformations provide access to key building blocks for further synthetic modifications.

Reduction to Primary Amines : Strong hydride reagents, most commonly lithium aluminum hydride (LiAlH₄), are effective for the complete reduction of the nitrile to a primary amine. libretexts.org The reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the aminomethyl derivative. libretexts.org Other reagents, such as catalytic hydrogenation or ammonia (B1221849) borane, can also achieve this transformation, often with better functional group tolerance. organic-chemistry.org

Reduction to Aldehydes : The partial reduction of the nitrile to an aldehyde can be accomplished using less reactive hydride reagents that deliver only one hydride equivalent. Diisobutylaluminum hydride (DIBAL-H) is a standard reagent for this purpose. The reaction is typically carried out at low temperatures to prevent over-reduction and forms an imine-aluminum complex intermediate. libretexts.org Subsequent hydrolysis of this complex during aqueous workup liberates the desired aldehyde. libretexts.org

Table 2: Nitrile Reduction Products | Starting Material | Reagents and Conditions | Product | Product Name | | :--- | :--- | :--- | :--- | | this compound | 1. LiAlH₄, THF 2. H₂O | (4-Chloro-1,5-naphthyridin-3-yl)methanamine | | this compound | 1. DIBAL-H, Toluene, -78 °C 2. H₃O⁺ | 4-Chloro-1,5-naphthyridine-3-carbaldehyde |

Other Strategic Derivatization Reactions

Beyond the transformations of the nitrile group, the this compound scaffold can undergo other derivatization reactions, although the electron-deficient nature of the naphthyridine ring system presents unique challenges and opportunities. The presence of two nitrogen atoms in the bicyclic system significantly deactivates the rings towards classical electrophilic aromatic substitution. nih.govwikipedia.org

Electrophilic Aromatic Substitution : Direct electrophilic substitution (such as nitration or halogenation) on the 1,5-naphthyridine core is generally difficult. wikipedia.org The reaction rate is much slower compared to benzene (B151609) due to the electronegativity of the ring nitrogens, which is further compounded by the deactivating effects of the chloro and cyano substituents. wikipedia.org

Halogenation : While direct electrophilic halogenation is challenging, related naphthyridine systems have been functionalized under different conditions. For instance, bromination of a 7-cyanonaphthyridine has been achieved at the 5-position using N-bromosuccinimide (NBS), suggesting that radical-based or alternative mechanisms may be viable. nih.gov

Nitration : The synthesis of nitrated naphthyridines often involves harsh conditions or the nitration of a more activated precursor prior to the final ring cyclization or chlorination steps. nih.gov A compound, 4-chloro-3-nitro-1,5-naphthyridine, is commercially available, indicating that nitration of the 1,5-naphthyridine scaffold is feasible, though the specific pathway from the 3-carbonitrile is not detailed in the literature. anichemllc.com

Oxidation : The nitrogen atoms in the 1,5-naphthyridine ring are susceptible to oxidation. Reactions with peracids such as m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxides. nih.gov This transformation can alter the electronic properties of the ring and enable subsequent functionalization. nih.gov

Reduction : The naphthyridine ring itself can be reduced. Catalytic hydrogenation, for instance using palladium on charcoal, has been shown to reduce the parent 1,5-naphthyridine to its 1,2,3,4-tetrahydro-derivative. rsc.org This reaction reduces the aromaticity of one of the rings, creating a more flexible, saturated heterocyclic structure.

Table 3: Potential Derivatization Reactions

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| Halogenation | NBS | Brominated this compound |

| Nitration | HNO₃/H₂SO₄ | Nitro-4-chloro-1,5-naphthyridine-3-carbonitrile |

| Oxidation | m-CPBA | This compound-N-oxide |

| Reduction (Ring) | H₂, Pd/C | 4-Chloro-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carbonitrile |

Late-Stage Functionalization Approaches (e.g., Fluorination of Hydroxy-Naphthyridines)

Late-stage functionalization is a powerful strategy in medicinal chemistry that involves introducing key functional groups into complex molecules at a late point in the synthetic sequence. nih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. Given that this compound is synthesized from 4-hydroxy-1,5-naphthyridine-3-carbonitrile (B8787382) via chlorination with reagents like phosphorus oxychloride, the hydroxy precursor is an ideal candidate for late-stage fluorination. chemicalbook.com

The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. rsc.org The conversion of a hydroxyl group on a heteroaromatic ring to a fluorine atom can be achieved through several methods:

Deoxyfluorination : Reagents such as diethylaminosulfur trifluoride (DAST) can be used to replace the hydroxyl group with fluorine, although these reactions can be harsh.

Nucleophilic Aromatic Substitution (SₙAr) : A more common approach involves converting the hydroxyl group into a better leaving group (e.g., a tosylate, mesylate, or triflate) and then displacing it with a fluoride (B91410) source, such as cesium fluoride or potassium fluoride.

Palladium-Catalyzed Fluorination : Modern methods may involve the use of palladium catalysts with electrophilic fluorinating reagents like Selectfluor, which can be applied to aryl trifluoroborates or other derivatives formed from the hydroxyl precursor. nih.gov

This strategy of converting the readily available 4-hydroxy-1,5-naphthyridine-3-carbonitrile into its 4-fluoro analogue represents a key example of a late-stage functionalization approach to diversify the scaffold.

Structure Activity Relationship Sar Studies of 4 Chloro 1,5 Naphthyridine 3 Carbonitrile Analogs

Elucidation of Positional and Substituent Effects on Biological Activity

The biological activity of 1,5-naphthyridine (B1222797) derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. SAR studies have demonstrated that modifications at various positions can dramatically alter a compound's potency and selectivity. For instance, in the context of novel bacterial topoisomerase inhibitors (NBTIs), substitutions at the C-2 and C-7 positions of the 1,5-naphthyridine ring were found to be critical for optimal antibacterial activity and spectrum. nih.gov Specifically, an alkoxy group like methoxy (B1213986) or a cyano group at the C-2 position, and a halogen or hydroxyl group at the C-7 position, were identified as preferred substitutions. Conversely, modifications at other positions on the naphthyridine core generally led to a decrease in activity. nih.gov

In the development of antimalarial agents, varying substituents at the C2 and C8-positions of the 1,5-naphthyridine core led to compounds with improved physicochemical properties and dual inhibition of Plasmodium PI4K and hemozoin formation. nih.gov The introduction of basic amine substituents at the C8-position, for example, enhanced antimalarial activity. nih.gov This highlights the importance of exploring diverse chemical space around the core to identify key pharmacophoric features.

The following table summarizes the observed effects of substituents at different positions on the 1,5-naphthyridine core based on various studies.

Table 1: Effect of Substituents on the Biological Activity of 1,5-Naphthyridine Analogs

| Position | Substituent | Observed Biological Effect | Target/Application |

|---|---|---|---|

| C-2 | Methoxy, Cyano | Optimal antibacterial activity | Bacterial topoisomerase inhibitors nih.gov |

| C-4 | Chlorine | Key for reactivity and interaction with biological targets | General |

| C-7 | Halogen, Hydroxyl | Optimal antibacterial activity | Bacterial topoisomerase inhibitors nih.gov |

| C-8 | Basic amines | Enhanced antimalarial activity | Antimalarial agents nih.gov |

Role of the Chlorine Atom at Position 4 in Modulating Compound Activity

The chlorine atom at the 4-position of the 1,5-naphthyridine ring plays a pivotal role in the chemical reactivity and, consequently, the biological activity of these compounds. This position is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. nih.govmdpi.com This chemical versatility makes 4-chloro-1,5-naphthyridine (B1297630) a valuable intermediate in the synthesis of pharmacologically active molecules.

Significance of the Carbonitrile Group at Position 3 for Pharmacological Potential

The carbonitrile (cyano) group at the 3-position of the 1,5-naphthyridine scaffold is a significant contributor to the pharmacological potential of these compounds. The cyano group is a strong electron-withdrawing group and can participate in hydrogen bonding interactions as a hydrogen bond acceptor. These properties can be crucial for molecular recognition and binding to target proteins.

In the context of developing inhibitors for various kinases, the cyano group has been shown to be a key pharmacophore. For instance, the development of 4-hydroxy- nih.govresearchgate.netnaphthyridine-3-carbonitrile derivatives has been pursued for their potential as antimalarial, antibacterial, and antiviral agents. researchgate.netresearchgate.net The presence of the carbonitrile group is often associated with enhanced inhibitory activity against specific enzymes. The planarity and linear geometry of the cyano group can also impose conformational constraints on the molecule, which may be favorable for binding to a specific active site.

Systematic Structural Modifications of the 1,5-Naphthyridine Core and their Biological Implications

Systematic structural modifications of the 1,5-naphthyridine core have led to the discovery of compounds with a wide range of biological activities, including anticancer, antibacterial, antimalarial, and antiviral properties. researchgate.netnih.govresearchgate.net These modifications often involve the introduction of various substituents at different positions of the naphthyridine ring system.

For instance, the synthesis of 2,8-disubstituted-1,5-naphthyridine analogs has been a successful strategy in the search for new antimalarial drugs. nih.gov These studies revealed that the nature of the substituents at these positions significantly impacts the compound's efficacy and mode of action. nih.gov Similarly, the development of 1,5-naphthyridine derivatives as inhibitors of TGF-β type I receptor (ALK5) involved optimization of substituents to achieve high potency and selectivity. nih.gov

The following interactive table illustrates some examples of systematic modifications and their resulting biological implications.

Table 2: Biological Implications of Systematic Structural Modifications of the 1,5-Naphthyridine Core

| Core Modification | Resulting Biological Activity | Reference |

|---|---|---|

| 2,8-Disubstitution with basic amines | Antimalarial (dual inhibition of PfPI4K and hemozoin formation) | nih.gov |

| Substitution with aminothiazole and pyrazole (B372694) derivatives | Inhibition of TGF-β type I receptor (ALK5) | nih.gov |

| Introduction of phenyl and indeno groups | Anticancer (Topoisomerase I inhibitors) | nih.gov |

| Modifications at C-2 and C-7 | Broad-spectrum antibacterial agents | nih.gov |

Stereochemical Aspects in Naphthyridine-Based SAR Investigations

Stereochemistry can play a crucial role in the biological activity of chiral naphthyridine derivatives. When a stereocenter is introduced into the molecule, the different enantiomers or diastereomers can exhibit distinct pharmacological profiles, including differences in potency, efficacy, and toxicity. This is due to the three-dimensional nature of biological targets, such as enzyme active sites and receptors, which often interact stereoselectively with ligands.

In SAR studies of 2,8-disubstituted-1,5-naphthyridines as antimalarial agents, the stereochemistry of substituents at the C8-position was investigated. For example, a pair of enantiomers with (S)- and (R)-3-aminopyrrolidine attached at the C8-position showed comparable antiplasmodial activity. nih.gov However, subtle changes in the attachment point and stereochemistry could lead to significant differences in their inhibitory potency against the target enzyme, PvPI4K. nih.gov These findings underscore the importance of considering stereochemical aspects in the design and optimization of naphthyridine-based therapeutic agents to achieve the desired biological activity and selectivity.

Electrochemical Characterization (e.g., EIS, Potentiodynamic Polarization for corrosion studies)

Electrochemical characterization techniques are pivotal in evaluating the efficacy and mechanism of corrosion inhibitors. While specific studies focusing exclusively on 4-Chloro-1,5-naphthyridine-3-carbonitrile as a corrosion inhibitor are not extensively detailed in publicly available research, the broader class of naphthyridine derivatives has been thoroughly investigated. The findings from these studies offer significant insights into the potential behavior of this compound at the metal-electrolyte interface. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are fundamental in this analysis.

Potentiodynamic Polarization Studies

Potentiodynamic polarization is a key technique used to determine the kinetic parameters of corrosion and to classify inhibitors based on their effect on anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. By measuring the corrosion potential (Ecorr) and corrosion current density (Icorr), researchers can assess an inhibitor's effectiveness. A significant decrease in Icorr in the presence of an inhibitor indicates effective corrosion protection.

Studies on various naphthyridine derivatives consistently show that they function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. mobt3ath.comnih.govacs.orgasianpubs.org Often, a more pronounced effect on the cathodic branch is observed, indicating predominant cathodic control. nih.govresearchgate.net This behavior is attributed to the adsorption of the inhibitor molecules onto the metal surface, blocking the active sites for corrosion. mobt3ath.com For instance, a study on three different naphthyridine derivatives (NTD-1, NTD-2, NTD-3) on mild steel in 1M HCl demonstrated that all three acted as mixed-type inhibitors by adsorbing at the electrolyte/metal interface. mobt3ath.com Similarly, another investigation on 1,6-naphthyridine (B1220473) derivatives (NP1, NP2, NP3) for 316L stainless steel in 20% HCl also confirmed their role as mixed-type inhibitors. asianpubs.orgresearchgate.net The inhibition efficiency generally increases with the concentration of the naphthyridine derivative. mobt3ath.com

The table below summarizes potentiodynamic polarization data from a study on naphthyridine derivatives, illustrating their performance as corrosion inhibitors for mild steel in acidic media.

Table 1: Potentiodynamic Polarization Data for Naphthyridine Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| Blank | - | -502 | 1143 | - |

| N-1 | 6.54 x 10⁻⁵ | -506 | 65.4 | 94.28 |

| N-2 | 6.54 x 10⁻⁵ | -493 | 38.2 | 96.66 |

| N-3 | 6.54 x 10⁻⁵ | -489 | 21.8 | 98.09 |

Data sourced from a study on chromeno[4,3,2-de] mobt3ath.comclockss.orgnaphthyridine derivatives, where N-1, N-2, and N-3 differ by substituent groups (-H, -CH₃, and -OCH₃, respectively). acs.org

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the inhibitive mechanism. By analyzing the impedance spectra, typically represented as Nyquist plots, one can deduce parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

An increase in the Rct value in the presence of an inhibitor signifies a higher resistance to charge transfer across the metal-solution interface, indicating effective inhibition. acs.org Conversely, a decrease in the Cdl value is often attributed to the replacement of water molecules at the metal surface by the organic inhibitor molecules, which form a protective film with a lower dielectric constant. The adsorption of naphthyridine derivatives on the metal surface leads to the formation of such a protective barrier, which hinders the corrosion process. mobt3ath.comnih.govasianpubs.org The Nyquist plots for inhibited systems typically show semicircles with significantly larger diameters compared to the uninhibited system, confirming the enhanced corrosion resistance. acs.org

The table below presents EIS data for different naphthyridine inhibitors, highlighting the changes in charge transfer resistance and double-layer capacitance.

Table 2: EIS Parameters for Mild Steel in 1 M HCl in the Presence of Naphthyridine Inhibitors

| Inhibitor | Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| Blank | - | 9.8 | 105.3 | - |

| N-1 | 6.54 x 10⁻⁵ | 185.6 | 56.7 | 94.72 |

| N-2 | 6.54 x 10⁻⁵ | 310.5 | 45.2 | 96.84 |

| N-3 | 6.54 x 10⁻⁵ | 545.8 | 38.6 | 98.20 |

Data sourced from a study on chromeno[4,3,2-de] mobt3ath.comclockss.orgnaphthyridine derivatives. acs.org

Applications in Chemical Synthesis

Use as a Building Block in Medicinal Chemistry

The 1,5-naphthyridine (B1222797) scaffold is a core component of many biologically active compounds. 120.27.244nih.gov 4-Chloro-1,5-naphthyridine-3-carbonitrile serves as a crucial starting material for the synthesis of novel drug candidates. By leveraging the reactivity of the chloro and nitrile groups, chemists can systematically modify the scaffold to explore structure-activity relationships (SAR). The introduction of various amine side chains at the C4 position, for example, is a common strategy in the development of kinase inhibitors and other targeted therapies. nih.gov

Role in Materials Science

The rigid, planar, and electron-deficient nature of the 1,5-naphthyridine system makes it an attractive core for the development of organic electronic materials. bldpharm.com Derivatives are being investigated for use in organic light-emitting diodes (OLEDs), sensors, and as ligands in photoluminescent metal complexes. This compound can be used to synthesize more complex, conjugated systems through cross-coupling reactions (e.g., Suzuki, Stille) at the C4 position, allowing for the fine-tuning of the material's electronic and optical properties. mdpi.com

Research Applications and Biological Potential of 4 Chloro 1,5 Naphthyridine 3 Carbonitrile and Its Derivatives

Explorations in Medicinal Chemistry Beyond Clinical Trials

The journey of a drug from laboratory synthesis to clinical application is long and arduous. For derivatives of 4-Chloro-1,5-naphthyridine-3-carbonitrile, extensive preclinical research has illuminated their potential in various therapeutic areas. These investigations, while not yet at the stage of human clinical trials, provide a crucial foundation for future drug development.

Antimicrobial Research Focus

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. Derivatives of this compound have been a subject of interest in this field, with studies exploring their efficacy against a range of microbial pathogens.

Derivatives of the 1,5-naphthyridine (B1222797) core have demonstrated notable antibacterial activity, often attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair in bacteria, making them attractive targets for antibiotic development.

Research into 1,8-naphthyridine (B1210474) derivatives has shown that modifications to the core structure can lead to potent DNA gyrase inhibitors. For instance, a series of 1,8-naphthyridine-3-carboxylic acid amides displayed significant bactericidal action against Escherichia coli. Similarly, certain 1,8-naphthyridine derivatives have been identified as potent inhibitors of E. coli DNA gyrase. While these studies focus on the 1,8-naphthyridine isomer, the findings suggest that the broader naphthyridine scaffold is a promising framework for developing new antibacterial agents that target these essential topoisomerases. The functionalization of the 4-chloro position of this compound with various amine-containing moieties could yield compounds with significant antibacterial potential against both Gram-positive and Gram-negative bacteria.

The exploration of 1,5-naphthyridine derivatives has also extended to their potential as antifungal agents. Studies on related naphthyridine compounds have shown promising results. For example, hydrazono and azo derivatives of 1,8-naphthyridine have demonstrated activity against Aspergillus niger and Candida albicans. nih.gov Additionally, certain imidazo[1,2-a] nih.govup.ac.zanaphthyridine derivatives have shown high activity against these same fungal species. nih.gov While direct studies on the antifungal properties of this compound derivatives are not extensively documented in the reviewed literature, the antifungal potential of the broader naphthyridine class suggests this as a viable area for future investigation.

Malaria, a devastating parasitic disease, continues to be a major global health concern. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents with novel mechanisms of action. A significant area of research has focused on 2,8-disubstituted-1,5-naphthyridines, which have shown dual inhibitory activity against P. falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation. up.ac.zanih.govacs.orgtropiq.nl

PI4K is a lipid kinase essential for the parasite's life cycle, while the inhibition of hemozoin formation disrupts the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to parasite death. Structure-activity relationship studies have revealed that introducing basic groups at the 8-position of the 1,5-naphthyridine core can enhance antimalarial activity. up.ac.zanih.govacs.orgtropiq.nl The synthesis of these potent antimalarial compounds can be initiated from chloro-substituted 1,5-naphthyridines, highlighting the importance of this compound as a key building block in the development of new treatments for malaria.

Antineoplastic and Antiproliferative Research

The quest for more effective and selective cancer therapies is a driving force in medicinal chemistry. Derivatives of this compound have emerged as a promising scaffold for the development of novel antineoplastic and antiproliferative agents, primarily through the inhibition of protein kinases.

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, they are major targets for anticancer drug discovery.

Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in various human cancers, making them an attractive target for therapeutic intervention. Research has led to the development of (7-aryl-1,5-naphthyridin-4-yl)ureas as a novel class of Aurora kinase inhibitors. nih.govresearchgate.net The synthesis of these compounds can involve the use of a 7-bromo-4-chloro-1,5-naphthyridine intermediate, which is structurally related to this compound. One of the most active compounds identified, 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea, displayed potent inhibitory activity against both Aurora A and Aurora B kinases with IC₅₀ values of 13 nM and 107 nM, respectively. nih.gov This highlights the potential of the 1,5-naphthyridine scaffold in generating potent and selective Aurora kinase inhibitors for cancer therapy.

Epidermal Growth Factor Receptor (EGFR) Inhibition

While the broader naphthyridine class has been explored for kinase inhibition, including targeting the Fibroblast Growth Factor Receptor (FGFR) family, specific and potent inhibition of the Epidermal Growth Factor Receptor (EGFR) by derivatives of 1,5-naphthyridine is not as extensively documented in the reviewed scientific literature. aacrjournals.orgnih.gov Research has shown that novel 1,5-naphthyridine derivatives can act as potent kinase inhibitors against all members of the FGFR family, with some compounds showing selectivity over other kinases like VEGFR-2. aacrjournals.org However, dedicated studies focusing on the 1,5-naphthyridine core for EGFR inhibition are less common compared to other kinase targets.

Phosphodiesterase (PDE) Inhibition

Various isomers of the naphthyridine scaffold have been investigated as potent inhibitors of phosphodiesterase (PDE) enzymes, which are significant targets in treating a range of disorders, including cardiovascular and inflammatory diseases. frontiersin.orgmdpi.com For instance, derivatives of 1,7- and 2,7-naphthyridine (B1199556) have been identified as potent and highly specific PDE5 inhibitors. nih.gov Similarly, certain 1,6-naphthyridine (B1220473) and 1,7-naphthyridine (B1217170) analogues have been developed as PDE4 inhibitors. nih.govacs.org While these findings highlight the potential of the general naphthyridine structure for PDE inhibition, specific research focusing on the 1,5-naphthyridine isomer in this capacity is not prominently featured in the available literature.

Anti-inflammatory Research

The 1,5-naphthyridine core is present in several natural alkaloids that exhibit significant anti-inflammatory properties. nih.govmdpi.commdpi.com Canthinone-type alkaloids, which contain the 1,5-naphthyridine ring system, have been shown to modulate inflammatory responses. nih.gov For example, canthin-6-one, isolated from plants of the Rutaceae and Simaroubaceae families, has been observed to reduce the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-12p70 in rats with drug-induced colitis. mdpi.com

Furthermore, studies on derivatives isolated from Ailanthus altissima and Picrasma quassioides have demonstrated strong inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cell lines. nih.govmdpi.com The anti-inflammatory potential of these compounds is often attributed to their ability to suppress key inflammatory signaling pathways. semanticscholar.org A series of 1,5-naphthyridine derivatives have also been found to be effective in mouse models of inflammation through the inhibition of the bromodomain and extra-terminal (BET) domain. nih.gov

| Compound | Source/Target | Finding | IC₅₀ Value (μM) |

|---|---|---|---|

| Canthin-6-one & Derivatives | Ailanthus altissima | Inhibition of LPS-induced NO production in RAW 264.7 cells | 7.73–15.09 |

| Quassidine E | Picrasma quassioides | Inhibition of LPS-induced NO production in RAW 264.7 cells | 20.51 |

| Canthin-16-one-14-butyric acid | Picrasma quassioides | Inhibition of LPS-induced NO production in RAW 264.7 cells | 66.96 |

| 1,5-Naphthyridine Derivative | Bromodomain (BRD2) | Inhibition of BRD2 | pIC₅₀ = 7.5 |

Antiviral and Anti-HIV Research

The 1,5-naphthyridine scaffold has been utilized in the development of agents targeting viral replication, particularly for the Human Immunodeficiency Virus (HIV). nih.gov Research has focused on inhibiting HIV integrase, an essential enzyme for the virus's replication cycle. bohrium.comgoogle.com

One notable example is 1-methoxycanthin-6-one, a 1,5-naphthyridine alkaloid derived from Leitneria floridana, which demonstrated anti-HIV activity with an EC₅₀ value of 0.26 g/mL. mdpi.com Synthetic derivatives have also been explored. A series of triazole-substituted 1,5-naphthyridine-3-carboxylic acids were screened for activity as HIV integrase inhibitors. nih.gov While not all derivatives show high potency, the scaffold remains a subject of interest in designing new antiviral compounds. bohrium.com In contrast, significant research has been conducted on other isomers, such as 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives, which target the allosteric site of HIV-1 integrase. nih.govacs.org

Research in Neurological Disorders

Naphthyridine derivatives, as a broad class, have shown potential in addressing various neurological disorders. nih.gov However, research specifically implicating the 1,5-naphthyridine isomer is more limited compared to its other isomeric forms.

Alzheimer's Disease Research: While research into treatments for Alzheimer's disease has explored various naphthyridine isomers, such as 1,6-naphthyridine analogues as PDE5 inhibitors and other derivatives for Tau imaging, direct investigation of 1,5-naphthyridine derivatives is less documented. nih.govresearchgate.netmdpi.commdpi.com

Adenosine (B11128) Receptor Agonism/Antagonism: Adenosine receptors are significant drug targets for numerous conditions. nih.govmdpi.com While the broader field of purinergic signaling is vast, specific studies detailing the interaction of 1,5-naphthyridine derivatives with adenosine receptors are not widely reported in the current literature.

Adrenoceptor Antagonism: Adrenoceptor antagonists are used in the management of various cardiovascular and neurological conditions. drugbank.com The potential for naphthyridine derivatives to act as adrenoceptor antagonists has been noted, but specific and potent antagonism by 1,5-naphthyridine derivatives is an area requiring further investigation.

Other Investigated Biological Activities

The versatility of the 1,5-naphthyridine scaffold has led to its investigation in a variety of other biological contexts. nih.govmdpi.com

Anticonvulsant Research: Studies on the anticonvulsant properties of naphthyridine derivatives have primarily focused on other isomers, such as the 2,7-naphthyridine core. nih.gov For example, certain piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines have shown high anticonvulsant activity in pentylenetetrazol-induced seizure models. nih.gov However, specific research on the anticonvulsant potential of 1,5-naphthyridine derivatives is not extensively covered in the reviewed literature. mdpi.commdpi.com

DNA Stabilizing Activity: The planar structure of the 1,5-naphthyridine ring system allows it to interact with DNA. Fused 1,5-naphthyridine derivatives, such as benzo[b] nih.govbohrium.comnaphthyridines, have been shown to bind with calf thymus DNA and inhibit topoisomerase I, a nuclear enzyme involved in DNA processing. encyclopedia.pub Additionally, dinuclear platinum(II) complexes using 1,5-naphthyridine as a bridging ligand have been synthesized and studied for their interaction with DNA, showing that groove spanning and backbone tracking are the most stable binding modes. nih.govrsc.org Other naphthyridine derivatives have also been shown to bind strongly to guanine (B1146940) bases in DNA duplexes. oup.com

Other Activities: The broad spectrum of biological activities for naphthyridines includes antimicrobial properties, with one 1,5-naphthyridine derivative, pyronaridine, being an approved antimalarial drug. mdpi.com Furthermore, research has pointed to potential anti-allergic activity for the naphthyridine class. nih.gov

Non-Medicinal Research Applications

Beyond its therapeutic potential, the 1,5-naphthyridine structure has found applications in materials science and as a tool in chemical biology. nih.gov Its electron-accepting properties and rigid, planar structure make it suitable for use in organic electronics. researchgate.net

Derivatives of 1,5-naphthyridine have been incorporated into:

Organic Light-Emitting Diodes (OLEDs): The scaffold has been used as a core component in materials for OLEDs. nih.gov

Solar Cells: 1,5-naphthyridine-based conjugated polymers have been synthesized and used as co-sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net

Chemical Sensors and Probes: A fused 1,5-naphthyridine derivative has been utilized as an optical DNA biosensor to study the inhibition mechanism of human topoisomerase I. encyclopedia.pub

Ligands in Coordination Chemistry: The nitrogen atoms in the 1,5-naphthyridine ring system make it an effective ligand for coordinating with metal ions. It has been used as a bridging ligand in dinuclear platinum(II) and gold(III) complexes, which have been studied for their unique chemical and biological properties. nih.govrsc.orgresearchgate.net It has also been used to create chromium complexes that act as semi-conductors. nih.gov

Catalysis and Ligand Design in Inorganic Chemistry (e.g., for ruthenium complexes)

The 1,5-naphthyridine scaffold is a recognized structural motif in the design of ligands for transition metal complexes, particularly with ruthenium. This compound is an important intermediate in this field, primarily because the chlorine atom at the C4 position is susceptible to nucleophilic substitution. rsc.org This reactivity allows for the straightforward introduction of various coordinating moieties, enabling the construction of sophisticated mono- and polydentate ligands.

These ligands, derived from the chloro-naphthyridine precursor, can chelate to metal centers like ruthenium, forming stable complexes with tailored electronic and steric properties. Ruthenium complexes incorporating polypyridine-type ligands are well-known for their catalytic activity in a range of organic transformations, including oxidation reactions and hydrogen/deuterium exchange processes. rsc.orgmdpi.com For instance, ruthenium(II) carbonyl compounds with related chloro-substituted terpyridine ligands have been synthesized and characterized as potential catalyst precursors. mdpi.com The resulting metal complexes often exhibit distorted octahedral coordination spheres, a geometry conducive to catalytic turnovers. mdpi.com

The functional groups on the this compound core—the chloro and cyano groups—can be strategically modified to fine-tune the properties of the final ruthenium catalyst. By replacing the chloro group with different donor atoms (N, P, O, S), chemists can modulate the ligand's field strength and the redox potential of the ruthenium center, thereby influencing the catalyst's activity and selectivity for specific reactions, such as the oxidation of alcohols or the epoxidation of alkenes. mdpi.com

Advanced Materials Science (e.g., fluorescent dyes, sensors, luminescent materials)

The naphthyridine ring system is inherently fluorescent and serves as the core for various photophysically active materials. mdpi.com While this compound itself is primarily a synthetic intermediate, its derivatives are promising candidates for advanced materials due to the strong electron-withdrawing nature of the cyano group and the synthetic versatility offered by the chloro substituent. These features allow for the development of "push-pull" chromophores, where electron-donating groups can be introduced by substituting the chlorine, leading to materials with significant intramolecular charge-transfer (ICT) character.

This molecular design strategy is crucial for creating novel fluorescent dyes and sensors. Naphthyridine-based sensors have been successfully developed for the selective detection of specific ions and biomolecules. nih.govresearchgate.net For example, a nanosensor built with a naphthyridine receptor demonstrated selective fluorescence quenching upon binding to guanosine (B1672433) nucleotides, highlighting the scaffold's utility in biochemical sensing. researchgate.net

Furthermore, the 1,5-naphthyridine framework is being explored for use in organic light-emitting diodes (OLEDs). Derivatives of 1,8-naphthyridine have been synthesized as thermally activated delayed fluorescence (TADF) emitters, achieving high quantum yields and demonstrating potential for high-performance blue, green, and yellow OLEDs. rsc.orgrsc.org The ability to modify the this compound backbone allows for precise tuning of the emission wavelengths and photophysical properties, making it a valuable platform for creating new luminescent materials for next-generation displays and lighting.

Corrosion Inhibition Studies

Derivatives of this compound have shown significant potential as corrosion inhibitors, particularly for steel in acidic environments. The effectiveness of these organic compounds stems from their molecular structure, which includes multiple nitrogen atoms and an aromatic π-system. nih.gov These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.

The mechanism of inhibition involves the interaction between the lone pair electrons of the nitrogen atoms and the π-electrons of the naphthyridine rings with the vacant d-orbitals of iron atoms on the steel surface. This interaction creates a coordinate bond, leading to a stable adsorbed layer. Research on structurally similar 2-amino-4-aryl-1,8-naphthyridine-3-carbonitrile derivatives has demonstrated their efficacy in protecting N80 steel in 15% hydrochloric acid. nih.gov

Studies show that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, with a predominant effect on the cathodic reaction. nih.gov The adsorption of these naphthyridine derivatives on the steel surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor on the metal. nih.gov The presence of different substituents on the aryl ring allows for the modulation of the inhibitor's electronic properties and, consequently, its inhibition efficiency. nih.gov

Table 1: Corrosion Inhibition Efficiency of Naphthyridine Derivatives on N80 Steel in 15% HCl (Data adapted from studies on structurally similar 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives) nih.gov

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |

| ANC-1 (with -OCH₃ group) | 50 | 94.3 |

| 100 | 95.2 | |

| 200 | 96.0 | |

| ANC-2 (with -CH₃ group) | 50 | 92.1 |

| 100 | 93.5 | |

| 200 | 94.8 | |

| ANC-3 (with -NO₂ group) | 50 | 89.4 |

| 100 | 90.7 | |

| 200 | 92.3 |

Computational and Theoretical Studies on 4 Chloro 1,5 Naphthyridine 3 Carbonitrile

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

Research into the 1,5-naphthyridine (B1222797) class of compounds has utilized molecular docking to identify and optimize potent enzyme inhibitors. In one key study, optimization of a screening hit led to the discovery of novel 1,5-naphthyridine derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. nih.gov Docking studies were used to propose a binding mode, which was later confirmed by the X-ray crystal structure of a lead compound, compound 19 , in a complex with human ALK5. nih.gov This demonstrates the predictive power of molecular docking in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding and affinity.

While not specific to the 4-chloro-3-carbonitrile derivative, studies on the isomeric 1,8-naphthyridine (B1210474) scaffold further illustrate the utility of this approach. For instance, 1,8-naphthyridine derivatives have been docked against the human estrogen receptor to investigate their potential as anti-breast cancer agents and against mycobacterial enzymes like enoyl-ACP reductase (InhA) to explore their anti-tubercular activity. researchgate.netrsc.orgnih.gov These studies typically involve calculating binding energies and analyzing the pose of the ligand within the receptor's active site to rationalize structure-activity relationships (SAR).

Table 1: Example of Molecular Docking Data for Naphthyridine Derivatives Note: This table is illustrative of typical data obtained in docking studies.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1,5-Naphthyridine | ALK5 | -8.5 to -10.2 | LYS232, HIS283, SER280 |

| 1,8-Naphthyridine | InhA (Mtb) | -7.9 to -9.5 | TYR158, MET199, ILE215 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide insights into molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, and the distribution of electron density, which are fundamental to understanding a molecule's chemical behavior.

For the 1,5-naphthyridine skeleton, theoretical studies have been performed to understand its fundamental properties. Static quantum chemical calculations and first-principles molecular dynamics (FPMD) simulations were used to study the behavior of 1,5-naphthyridine-2,6-diol, revealing that strong N-H interactions could lead to proton transfer processes. nih.gov DFT and time-dependent DFT (TD-DFT) calculations have also been applied to various 1,5-naphthyridine derivatives to understand their photophysical properties. nih.gov Such calculations can predict parameters like ionization potential, electron affinity, and chemical hardness, which are crucial for designing materials for electronic applications.

In studies of related 1,8-naphthyridines, DFT calculations at the B3LYP/6-311G* level of theory were used to determine the stability and global reactivity parameters of potential anti-cancer agents. researchgate.net These calculations help confirm that the synthesized molecules are in a stable energetic state and can predict their reactivity towards biological targets. researchgate.net

In Silico Prediction of Biological Activities (e.g., using PASS software)

Before undertaking costly and time-consuming synthesis and biological screening, computational tools can predict the likely biological activities of a molecule based on its structure. The Prediction of Activity Spectra for Substances (PASS) software is a prominent example of such a tool. It compares the structure of a query molecule to a large database of known bioactive compounds to predict a spectrum of potential pharmacological effects, mechanisms of action, and even toxicities. youtube.com

The output is typically given as a pair of probabilities for each activity: Pa (probability of being active) and Pi (probability of being inactive). youtube.com A high Pa value suggests that the compound is likely to exhibit a particular activity, providing a strong rationale for pursuing experimental testing.

While specific PASS predictions for 4-Chloro-1,5-naphthyridine-3-carbonitrile are not publicly documented, the methodology has been applied to related naphthyridine scaffolds. For example, researchers have used the PASS online server to predict the biological activities of novel 1,8-naphthyridine derivatives to guide their synthesis efforts toward effective antihistaminic agents. researchgate.net This in silico approach allows for the pre-screening of virtual compounds, helping to prioritize the most promising candidates for synthesis and subsequent biological evaluation. youtube.comresearchgate.net

Table 2: Illustrative PASS Prediction Results Note: This table shows a hypothetical output for a novel compound to illustrate the format of PASS predictions.

| Predicted Biological Activity | Pa (Probable Active) | Pi (Probable Inactive) |

|---|---|---|

| Kinase Inhibitor | 0.852 | 0.007 |

| Antineoplastic | 0.798 | 0.015 |

| Antiviral | 0.611 | 0.053 |

| Vasodilator | 0.543 | 0.120 |

Computational Prediction of Pharmacokinetic-Relevant Parameters

The journey of a drug through the body involves absorption, distribution, metabolism, and excretion (ADME). Predicting these pharmacokinetic properties early in the drug discovery process is essential to avoid late-stage failures. Various computational models and software suites (such as SwissADME, AdmetSAR, and ADMET Predictor™) are used to estimate these parameters from a molecule's structure. nih.govresearchgate.net

These tools predict key physicochemical and pharmacokinetic descriptors, including:

Lipophilicity (logP): Affects solubility, permeability, and binding.

Aqueous Solubility (logS): Crucial for absorption and formulation.

Blood-Brain Barrier (BBB) Permeation: Indicates potential for central nervous system activity or side effects.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Plasma Protein Binding: Influences the free concentration of the drug available for action.

In silico ADMET properties have been assessed for analogues of 1,8-naphthyridine-3-carbonitrile (B1524053) in the context of developing new anti-tubercular agents. rsc.orgrsc.org These predictions help researchers to design molecules that not only have high potency but also possess favorable drug-like properties, increasing their chances of becoming successful therapeutic agents.

Mechanistic Insights from Computational Chemistry (e.g., reaction pathways for cycloadditions)

Computational chemistry is invaluable for elucidating the mechanisms of complex organic reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Efficient Synthetic Methodologies

The synthesis of substituted naphthyridines often relies on classical methods that may involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. For instance, the conversion of 4-hydroxy-1,5-naphthyridines to the target 4-chloro derivatives frequently employs reagents like phosphorus oxychloride. nih.govchemicalbook.com While effective, these traditional approaches present challenges related to efficiency, safety, and environmental impact.

Future research must prioritize the development of greener and more efficient synthetic routes. Promising areas of investigation include:

Microwave-Assisted Synthesis: This technology has been shown to accelerate reaction times and improve yields for the synthesis of related 4-hydroxy- researchgate.netacs.orgnaphthyridine-3-carbonitriles, suggesting its applicability to subsequent synthetic steps and derivatizations. researchgate.net